1,7-dimethyl-9H-carbazole
CAS No.: 78787-78-7
Cat. No.: VC7867399
Molecular Formula: C14H13N
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 78787-78-7 |
---|---|
Molecular Formula | C14H13N |
Molecular Weight | 195.26 g/mol |
IUPAC Name | 1,7-dimethyl-9H-carbazole |
Standard InChI | InChI=1S/C14H13N/c1-9-6-7-11-12-5-3-4-10(2)14(12)15-13(11)8-9/h3-8,15H,1-2H3 |
Standard InChI Key | JDYXUXQFJAPJGX-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)C3=CC=CC(=C3N2)C |
Canonical SMILES | CC1=CC2=C(C=C1)C3=CC=CC(=C3N2)C |
Chemical Structure and Physical Properties
Molecular Architecture
The carbazole core consists of a planar arrangement of three fused rings: two benzene rings (C1–C6 and C7–C12) and a five-membered nitrogen-containing ring (C12–N1–C1). X-ray crystallography reveals bond lengths and angles consistent with aromaticity, including C–C bonds averaging 1.39–1.44 Å and C–N bonds of 1.38 Å . The methyl groups at positions 1 and 7 introduce slight distortions to the otherwise planar structure, as evidenced by torsional angles of 2.5°–4.8° in related dimethylcarbazole derivatives .
Physicochemical Characteristics
Key physical properties of 1,7-dimethyl-9H-carbazole include:
Property | Value |
---|---|
Molecular weight | 195.26 g/mol |
Density | 1.158 g/cm³ |
Boiling point | 383°C at 760 mmHg |
Flash point | 170.8°C |
Partition coefficient (LogP) | 3.94 |
Polar surface area | 15.79 Ų |
These properties suggest high lipophilicity and blood-brain barrier permeability, factors relevant to pharmacological applications .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 1,7-dimethyl-9H-carbazole typically involves regioselective functionalization of carbazole precursors. A patented method (WO2016163682A1) outlines a three-step process :
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Acetylation/Oxidation:
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Ullmann Coupling:
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Cyclization:
Industrial Production
Scalable synthesis employs magnetically recoverable palladium nanocatalysts supported on biochar, achieving yields exceeding 90% in one-pot reactions . This green chemistry approach reduces waste and energy consumption compared to traditional methods.
Chemical Reactivity and Derivatives
Electrophilic Substitution
The electron-rich carbazole ring undergoes electrophilic substitution preferentially at the 3- and 6-positions. Common reactions include:
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Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups (yield: 70–75%) .
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Sulfonation: Oleum (20% SO₃) produces sulfonic acid derivatives .
Oxidation and Reduction
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Oxidation: KMnO₄ in acidic media oxidizes the pyrrole nitrogen to form carbazole-1,7-dione .
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Reduction: LiAlH₄ reduces nitro derivatives to amines, enabling further functionalization .
Microorganism | MIC (µg/mL) | Reference Compound |
---|---|---|
Escherichia coli | 25–50 | Ciprofloxacin (5) |
Candida albicans | 50–100 | Fluconazole (10) |
Derivatives with methoxy or chloro substituents show enhanced potency, suggesting that methylation could modulate bioavailability .
Anticancer Mechanisms
Carbazoles intercalate DNA and inhibit topoisomerases I/II, disrupting replication in cancer cells. Computational studies predict that 1,7-dimethyl substitution enhances binding affinity to DNA minor grooves (ΔG = −8.2 kcal/mol) .
Industrial and Technological Applications
Optoelectronics
The compound’s high hole-transport mobility (µh = 10⁻³ cm²/V·s) makes it suitable for organic light-emitting diodes (OLEDs). Patented derivatives achieve luminous efficiencies of 15 cd/A in blue-emitting devices .
Polymer Chemistry
Incorporation into polycarbazole matrices improves thermal stability (T₆₀₀ = 420°C vs. 380°C for unmodified polymers), enabling high-temperature applications .
Comparison with Related Carbazole Derivatives
Compound | Substituents | LogP | Application |
---|---|---|---|
1,7-Dimethyl-9H-carbazole | 1-CH₃, 7-CH₃ | 3.94 | OLEDs, antimicrobials |
3,6-Dimethyl-9H-carbazole | 3-CH₃, 6-CH₃ | 3.78 | Photovoltaics |
9H-Carbazole | None | 2.91 | Corrosion inhibitors |
The 1,7-substitution pattern confers superior optoelectronic properties due to reduced steric hindrance compared to 3,6-isomers .
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